molecular formula C21H22N4O4S2 B2998561 Methyl 4-(4-methylphenyl)-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate CAS No. 941978-75-2

Methyl 4-(4-methylphenyl)-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate

Cat. No.: B2998561
CAS No.: 941978-75-2
M. Wt: 458.55
InChI Key: OCANFSMSRKOTOF-UHFFFAOYSA-N
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Description

Methyl 4-(4-methylphenyl)-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a sulfonated piperazine moiety linked to a pyrimidine ring and a methyl ester group. The compound’s synthesis likely involves coupling a sulfonyl chloride derivative with a piperazine intermediate under reflux conditions, as seen in analogous procedures .

Properties

IUPAC Name

methyl 4-(4-methylphenyl)-3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-15-4-6-16(7-5-15)17-14-30-18(20(26)29-2)19(17)31(27,28)25-12-10-24(11-13-25)21-22-8-3-9-23-21/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCANFSMSRKOTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N3CCN(CC3)C4=NC=CC=N4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methylphenyl)-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the sulfonyl group: This step involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Final esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methylphenyl)-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-methylphenyl)-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methylphenyl)-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Analogues:

Methyl 4-phenyl-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate (CAS 899998-70-0)

  • Difference : Replaces the pyrimidine ring with pyridine at the piperazine substituent.
  • Impact : Pyridine’s reduced electron deficiency compared to pyrimidine may lower binding affinity to targets requiring aromatic stacking (e.g., kinase ATP pockets) .
  • Molecular Formula : C21H21N3O4S2 (MW: 443.5 g/mol) vs. target compound’s estimated C22H22N4O4S2 (MW: ~478.56 g/mol).

Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (Compound 21) Difference: Lacks the sulfonyl group and methyl ester; features a trifluoromethylphenyl group.

Pyrazolo[3,4-d]pyrimidinone derivatives (Example 62) Difference: Core structure shifts from thiophene to pyrazolopyrimidinone. Impact: Alters pharmacokinetic properties; pyrazolopyrimidinones are often associated with kinase inhibition (e.g., mTOR, PI3K) .

Pharmacological and Physicochemical Properties

Property Target Compound CAS 899998-70-0 Compound 21 Example 62
Core Structure Thiophene Thiophene Thiophene Pyrazolopyrimidinone
Piperazine Substituent Pyrimidin-2-yl Pyridin-2-yl 4-(Trifluoromethyl)phenyl N/A
Sulfonyl Group Present Present Absent Absent
Molecular Weight (g/mol) ~478.56 443.5 ~425.4 (estimated) 560.2 (M++1)
Key Functional Groups Methyl ester, sulfonamide Methyl ester, sulfonamide Trifluoromethyl Fluoroaryl, chromenone
  • Solubility: The sulfonyl group in the target compound enhances aqueous solubility compared to non-sulfonylated analogues like Compound 21 .
  • Bioactivity : Pyrimidine-containing derivatives (target compound) may exhibit stronger inhibition of dihydrofolate reductase (DHFR) or tyrosine kinases compared to pyridine-based analogues .

Research Findings and Limitations

  • Synthetic Yield : Analogous procedures (e.g., Example 62) report moderate yields (~46%), suggesting optimization is needed for scalability .
  • Biological Data : While structural analogs hint at kinase or receptor targets, specific IC50 values or in vivo efficacy data for the target compound remain undisclosed.

Biological Activity

Methyl 4-(4-methylphenyl)-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, drawing on diverse sources to provide a comprehensive overview.

Synthesis and Structural Characteristics

The compound belongs to a class of thiophene derivatives, which have shown promise in various pharmacological applications. The synthesis often involves multi-step reactions including the Vilsmeier-Haack reaction to form thiophene derivatives from aryl/heteroaryl esters. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiophene derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, various thiophene derivatives were evaluated for their antibacterial effects, showing promising results against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer properties of thiophene derivatives are another area of interest. Research indicates that certain derivatives exhibit cytotoxic effects against cancer cell lines, including prostate cancer (PC-3) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . A comparative study showed that modifications in the thiophene ring can significantly enhance anticancer activity by affecting cellular uptake and interaction with target proteins .

Anti-Tubercular Activity

The potential of these compounds as anti-tubercular agents has also been explored. In a study focused on synthesizing novel anti-tubercular drugs, certain thiophene derivatives displayed IC50 values in the low micromolar range against Mycobacterium tuberculosis, indicating potent activity . This suggests that similar modifications in this compound could yield effective anti-tubercular agents.

Case Studies

  • Antibacterial Study : A series of thiophene derivatives were tested against common bacterial strains. The results indicated that compounds with specific substitutions showed enhanced antibacterial activity compared to standard antibiotics .
  • Cytotoxicity Evaluation : In vitro studies on PC-3 cancer cells revealed that certain thiophene-based compounds induced significant cell death at concentrations lower than those toxic to normal cells, suggesting a selective action against cancerous cells .
  • Anti-Tubercular Efficacy : A recent investigation into novel piperazine derivatives highlighted their effectiveness against Mycobacterium tuberculosis, with some compounds achieving IC90 values below 5 μM, underscoring their potential for further development in treating tuberculosis .

Q & A

Q. What are the critical structural motifs in this compound that dictate its chemical reactivity?

The compound contains three key functional groups:

  • Thiophene core : Provides aromatic stability and serves as a scaffold for substitutions.
  • Sulfonyl-piperazine-pyrimidine moiety : Enhances electrophilicity at the sulfur atom, enabling nucleophilic substitutions (e.g., with amines or thiols). The pyrimidine ring facilitates hydrogen bonding in biological targets.
  • Methyl ester group : Influences solubility and metabolic stability.
    Comparative studies of structurally similar thiophene derivatives (e.g., methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate) demonstrate that electron-withdrawing groups like sulfonyl reduce π-π stacking interactions but improve hydrolytic stability .

Q. What synthetic routes are effective for introducing the sulfonamide bridge?

A two-step protocol is recommended:

Chlorosulfonation : React the thiophene precursor with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0–5°C.

Nucleophilic displacement : Treat the sulfonyl chloride intermediate with 4-(pyrimidin-2-yl)piperazine in the presence of triethylamine (TEA).
Purify via silica gel chromatography (EtOAc/hexane gradient), achieving >95% purity. This method minimizes side reactions like over-sulfonation, common in thiophene systems .

Advanced Research Questions

Q. How can contradictory bioactivity data in kinase inhibition assays be resolved?

Discrepancies often arise from assay conditions (e.g., ATP concentration, enzyme constructs). Mitigation strategies include:

  • Orthogonal assays : Compare time-resolved fluorescence resonance energy transfer (TR-FRET) with radiometric kinase activity measurements.
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells.
  • Docking studies : Use cryo-EM structures to model allosteric binding modes.
    For example, piperazine-containing analogs show up to 100-fold activity shifts between recombinant and cellular assays due to differential membrane permeability .

Q. What crystallographic methods optimize resolution of the sulfonyl-piperazine linkage?

  • Single-crystal X-ray diffraction (SC-XRD) : Collect data at 100K with Cu Kα radiation (λ = 1.54178 Å).
  • Hirshfeld atom refinement (HAR) : Resolve disorder in the piperazine ring.
  • Synchrotron radiation (λ = 0.7 Å) : Improve data quality for low-resolution crystals.
    Recent studies of analogous sulfonamide-thiophene systems achieved R factors <0.05 using this protocol .

Q. Which computational models best predict metabolic stability of the methyl ester?

A hybrid quantum mechanics/molecular mechanics (QM/MM) approach:

Geometry optimization : Use DFT/B3LYP-D3 to model the ester carbonyl.

Molecular dynamics (MD) : Simulate esterase binding pockets (50 ns trajectories).
Key metrics:

  • Solvent-accessible surface area (SASA) : Values >80 Ų correlate with rapid hydrolysis.
  • Hydrogen bond occupancy : Between ester oxygen and catalytic serine residues.
    Validated against human liver microsome data (R² = 0.89) .

Methodological Considerations

Q. How to analyze regioselectivity in electrophilic substitutions on the thiophene ring?

  • DFT calculations : Map electrostatic potential surfaces to predict sites of maximum electron density.
  • Isotopic labeling : Use deuterated analogs to track substitution patterns via LC-MS.
    Studies on 4-methylthiophene derivatives show that electron-donating groups (e.g., methyl) direct electrophiles to the C3 position, while sulfonyl groups favor C5 .

Q. What strategies improve yield in piperazine coupling reactions?

  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 120°C.
  • Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) in biphasic (water/DCM) systems.
    For example, coupling 4-(pyrimidin-2-yl)piperazine with sulfonyl chlorides achieves 85–92% yield under optimized conditions .

Data Contradiction Analysis

Q. Why do solubility measurements vary between computational predictions and experimental data?

Discrepancies stem from:

  • Force field limitations : Classical MD often underestimates π-stacking in aromatic systems.
  • Polymorphism : Crystalline vs. amorphous forms exhibit different solubility profiles.
    Validate predictions with experimental techniques like dynamic light scattering (DLS) and powder XRD .

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